2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
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Description
2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide is a useful research compound. Its molecular formula is C17H12Cl2F3N5OS and its molecular weight is 462.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide is a member of the triazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a triazole ring, a sulfanyl group, and a chlorinated pyridine moiety. Its structure can be summarized as follows:
Component | Description |
---|---|
Triazole Ring | 5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl |
Sulfanyl Group | Attached to the triazole |
Pyridine Moiety | 3-chloro-5-(trifluoromethyl)pyridin-2-yl |
Molecular Formula | C15H13ClF3N4OS |
Molecular Weight | 371.81 g/mol |
Antimicrobial Activity
Triazole derivatives have demonstrated significant antimicrobial properties. A study indicated that compounds containing the triazole ring exhibit potent activity against various bacterial strains. The antimicrobial efficacy is often attributed to the ability of triazoles to inhibit the synthesis of ergosterol in fungal cell membranes, which is crucial for maintaining cell integrity .
Anti-inflammatory Effects
Research has shown that triazole-containing compounds can inhibit inflammatory pathways. In vitro studies have demonstrated that these compounds can reduce nitric oxide (NO) production in activated microglia, suggesting potential neuroprotective effects in conditions like Parkinson's disease . The anti-inflammatory activity may be linked to the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Triazoles have been associated with cytotoxic effects against various cancer cell lines. For instance, studies have reported that modifications in the triazole structure can enhance anticancer properties by affecting cell cycle regulation and apoptosis pathways . The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances biological activity by increasing lipophilicity and cellular uptake .
The biological mechanisms underlying the activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes.
- Cell Membrane Disruption : By targeting ergosterol synthesis in fungi, it compromises cell membrane integrity.
- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several case studies have highlighted the biological relevance of triazole derivatives:
- Neuroprotection in Parkinson's Disease : A study demonstrated that a related triazole compound reduced neuroinflammation and provided protective effects against dopaminergic neuron loss in animal models .
- Antimicrobial Efficacy : In vitro assays showed that triazole derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antitumor Potential : Research indicated that specific modifications to the triazole scaffold enhanced cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Properties
Molecular Formula |
C17H12Cl2F3N5OS |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C17H12Cl2F3N5OS/c1-27-15(9-2-4-11(18)5-3-9)25-26-16(27)29-8-13(28)24-14-12(19)6-10(7-23-14)17(20,21)22/h2-7H,8H2,1H3,(H,23,24,28) |
InChI Key |
CATAEANAAYNSTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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